4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline
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Overview
Description
4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It is a furoquinoline derivative known for its various biological activities, including analgesic, antispastic, anti-inflammatory, and antiplatelet aggregation effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline typically involves the hydrogenation of furoquinoline derivatives using homogeneous catalysts such as platinum oxide (PtO2) or rhodium oxide (Rh2O3) . The reaction conditions include a source temperature of 190°C and a sample temperature of 140°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalytic hydrogenation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation . The conditions typically involve elevated temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It exhibits biological activities such as analgesic, antispastic, and anti-inflammatory effects.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, pain, and other biological processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dictamnine: A furoquinoline alkaloid with similar biological activities.
Skimmianine: Another furoquinoline alkaloid with analgesic, antispastic, and anti-inflammatory activities.
Uniqueness
4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline is unique due to its specific substitution pattern and the presence of three methoxy groups, which contribute to its distinct biological activities and chemical properties .
Properties
CAS No. |
61402-58-2 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4,6,7-trimethoxy-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
SABVVKZCXIVAMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3CCOC3=N2)OC)OC |
Origin of Product |
United States |
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